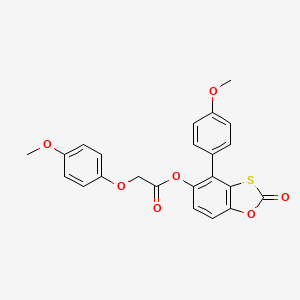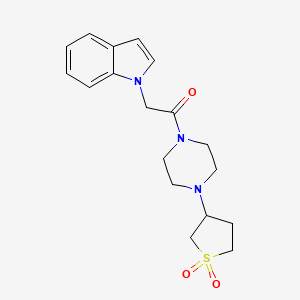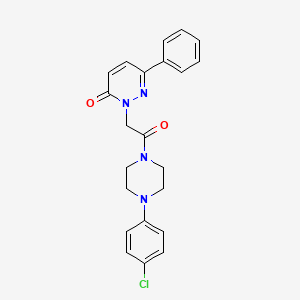![molecular formula C22H26FN5O B11139269 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11139269.png)
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-mercaptopyrimidine , is a yellow solid compound. Its chemical formula is C₆H₈N₂S, and its molecular weight is approximately 140.2 g/mol . This compound finds utility primarily as an intermediate in pharmaceutical and pesticide synthesis.
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound involve several steps
Pyrimidine Synthesis:
Industrial Production:
Industrial-scale production methods typically involve optimized synthetic routes, efficient reagents, and large-scale reactors. Detailed industrial processes are proprietary, but they follow similar principles as the laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions:
-
Alkylation
- Introduction of the piperidine ring involves alkylation of the pyrimidine nitrogen.
- Common reagents: Ethyl bromide, alkyl halides.
- Major product: The desired piperidine-substituted pyrimidine.
-
Nucleophilic Substitution
- Addition of the indole moiety.
- Common reagents: Indole derivatives, base.
- Major product: The final compound.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may serve as a lead compound for drug development due to its unique structure.
Pesticides: It could be a precursor for designing novel pesticides.
Chemical Biology: Researchers study its interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrimidine derivatives. Its distinct features make it valuable for targeted applications.
Remember, this compound’s potential lies in its versatility and the exciting avenues it opens up for scientific exploration
Properties
Molecular Formula |
C22H26FN5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26FN5O/c1-15-12-16(2)26-22(25-15)28-9-3-4-18(14-28)21(29)24-8-11-27-10-7-17-5-6-19(23)13-20(17)27/h5-7,10,12-13,18H,3-4,8-9,11,14H2,1-2H3,(H,24,29) |
InChI Key |
NHHFINKRIIZNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11139192.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B11139212.png)
![Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate](/img/structure/B11139213.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139215.png)
![2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139218.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11139223.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139225.png)
![4-[(4-butoxyphenyl)carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139237.png)
![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11139255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11139258.png)


![N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide](/img/structure/B11139284.png)
